molecular formula C24H24N2O2 B11414978 1-[3-(4-methylphenoxy)propyl]-2-(phenoxymethyl)-1H-benzimidazole

1-[3-(4-methylphenoxy)propyl]-2-(phenoxymethyl)-1H-benzimidazole

Cat. No.: B11414978
M. Wt: 372.5 g/mol
InChI Key: AYVIBHYFWWZFHK-UHFFFAOYSA-N
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Description

1-[3-(4-METHYLPHENOXY)PROPYL]-2-(PHENOXYMETHYL)-1H-1,3-BENZODIAZOLE is a synthetic organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-[3-(4-METHYLPHENOXY)PROPYL]-2-(PHENOXYMETHYL)-1H-1,3-BENZODIAZOLE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the Phenoxy Groups: The phenoxy groups can be introduced via nucleophilic aromatic substitution reactions. This involves reacting the benzodiazole core with phenol derivatives in the presence of a base such as potassium carbonate.

    Attachment of the Methylphenoxy Group: The methylphenoxy group can be attached through a similar nucleophilic aromatic substitution reaction, using 4-methylphenol as the starting material.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-[3-(4-METHYLPHENOXY)PROPYL]-2-(PHENOXYMETHYL)-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

1-[3-(4-METHYLPHENOXY)PROPYL]-2-(PHENOXYMETHYL)-1H-1,3-BENZODIAZOLE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting neurological disorders and cancer.

    Biological Studies: Researchers investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.

    Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[3-(4-METHYLPHENOXY)PROPYL]-2-(PHENOXYMETHYL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy and methylphenoxy groups may enhance its binding affinity to these targets, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that regulate cellular functions.

Comparison with Similar Compounds

1-[3-(4-METHYLPHENOXY)PROPYL]-2-(PHENOXYMETHYL)-1H-1,3-BENZODIAZOLE can be compared with other benzodiazole derivatives, such as:

    1H-Benzimidazole: A simpler benzodiazole compound with known antifungal and antiparasitic activities.

    2-Phenylbenzimidazole: A derivative with enhanced biological activity due to the presence of a phenyl group.

    1,3-Benzodioxole: A structurally related compound with different substituents, leading to distinct chemical and biological properties.

The uniqueness of 1-[3-(4-METHYLPHENOXY)PROPYL]-2-(PHENOXYMETHYL)-1H-1,3-BENZODIAZOLE lies in its specific substituents, which confer unique chemical reactivity and potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C24H24N2O2

Molecular Weight

372.5 g/mol

IUPAC Name

1-[3-(4-methylphenoxy)propyl]-2-(phenoxymethyl)benzimidazole

InChI

InChI=1S/C24H24N2O2/c1-19-12-14-21(15-13-19)27-17-7-16-26-23-11-6-5-10-22(23)25-24(26)18-28-20-8-3-2-4-9-20/h2-6,8-15H,7,16-18H2,1H3

InChI Key

AYVIBHYFWWZFHK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2COC4=CC=CC=C4

Origin of Product

United States

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